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molecular formula C9H12N2O2 B1297323 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid CAS No. 856256-63-8

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Cat. No. B1297323
M. Wt: 180.2 g/mol
InChI Key: NFNLJMOKEMQHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 9.66 mmol) was added to a stirring, room temperature solution of 14 (0.4029 g, 1.93 mmol) in MeOH (4.8 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by TLC (0.5 h): The reaction was concentrated and then dissolved in 3.8 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 15. Note: An undesired impurity that does not crash out of solution upon HCl addition has a retention time of 8.708 min by HPLC. 1H (CD3OD, 400 MHz): δ 2.98-2.90 (2H, m), 2.80-2.72 (2H, m), 1.92-1.82 (2H, m), 1.70-1.58 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.81, 151.31, 136.87, 125.13, 33.36, 29.73, 28.78, 28.49, 25.17 ppm. DEPT (CD3OD, 100 MHz): CH2 carbons: 33.36, 29.73, 28.78, 28.49, 25.17 ppm. HPLC: 7.545 min.
Name
Quantity
9.66 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4029 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:11]=2[NH:10][N:9]=1)=[O:7])C>CO>[NH:10]1[C:11]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:8]([C:6]([OH:7])=[O:5])=[N:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.66 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.4029 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC2=C1CCCCC2
Name
Quantity
4.8 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CUSTOM
Type
CUSTOM
Details
was judged complete by TLC (0.5 h)
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 3.8 mL H2O
ADDITION
Type
ADDITION
Details
10% aq. HCl was added dropwise until the pH=2
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated from the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1N=C(C2=C1CCCCC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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